molecular formula C9H11ClN2O B186348 2-chloro-N-isopropylnicotinamide CAS No. 56904-63-3

2-chloro-N-isopropylnicotinamide

Cat. No.: B186348
CAS No.: 56904-63-3
M. Wt: 198.65 g/mol
InChI Key: VOZRJJMDZPIFHZ-UHFFFAOYSA-N
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Description

2-chloro-N-isopropylnicotinamide is a chemical compound with the molecular formula C9H11ClN2O It is a derivative of nicotinamide, which is an amide form of nicotinic acid

Preparation Methods

The synthesis of 2-chloro-N-isopropylnicotinamide typically involves the chlorination of nicotinamide followed by the introduction of an isopropyl group. One common method starts with nicotinic acid, which is first converted to nicotinic acid N-oxide through oxidation. This intermediate is then chlorinated to form 2-chloronicotinic acid, which undergoes aminolysis with isopropylamine to yield this compound .

Chemical Reactions Analysis

2-chloro-N-isopropylnicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield nicotinic acid and isopropylamine.

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Mechanism of Action

The exact mechanism of action of 2-chloro-N-isopropylnicotinamide is not fully understood. it is believed to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The compound may also inhibit specific enzymes involved in bacterial metabolism, contributing to its antibacterial effects .

Comparison with Similar Compounds

2-chloro-N-isopropylnicotinamide can be compared to other nicotinamide derivatives such as:

  • 2-chloro-N-(2-chlorophenyl)nicotinamide
  • 2-chloro-N-(3-chlorophenyl)nicotinamide
  • 2-chloro-N-(4-chlorophenyl)nicotinamide
  • N-(2-bromophenyl)-2-chloronicotinamide

These compounds share similar structural features but differ in their substituents, which can influence their biological activity and chemical properties. For example, the presence of different halogen atoms or aromatic groups can affect the compound’s solubility, reactivity, and potency as an antibacterial agent .

Properties

IUPAC Name

2-chloro-N-propan-2-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-6(2)12-9(13)7-4-3-5-11-8(7)10/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZRJJMDZPIFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358554
Record name 2-chloro-N-isopropylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56904-63-3
Record name 2-chloro-N-isopropylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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